2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Overview
Description
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
What sets 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSZGNCFXZWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136904 | |
Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245569-58-7 | |
Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245569-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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